![molecular formula C13H20ClFN2 B7896929 [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7896929.png)
[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride
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Overview
Description
[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride: is a chemical compound that features a piperidine ring substituted with a 4-fluorobenzyl group and a methylamine group
Preparation Methods
The synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with piperidine to form 1-(4-fluorobenzyl)piperidine. This intermediate is then reacted with formaldehyde and hydrogen chloride to yield the final product, this compound . Industrial production methods often involve optimizing these reactions to increase yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: This compound is used in the study of biological systems, including receptor binding studies and enzyme inhibition assays.
Mechanism of Action
The mechanism of action of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. The piperidine ring and fluorobenzyl group allow it to bind to certain receptors or enzymes, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds to [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride include other piperidine derivatives such as:
1-Benzyl-4-piperidone: Known for its applications in medicinal chemistry, particularly in the development of menin inhibitors.
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with potential anticancer properties.
The uniqueness of this compound lies in its fluorobenzyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride, also known by its CAS number 1261230-85-6, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H20ClFN2 with a molecular weight of 258.763 g/mol. The compound features a piperidine ring structure, which is often associated with various biological activities including analgesic and antitumor effects.
Property | Value |
---|---|
CAS Number | 1261230-85-6 |
Molecular Formula | C13H20ClFN2 |
Molecular Weight | 258.763 g/mol |
Research indicates that compounds containing piperidine structures can interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. The presence of the fluorobenzyl group may enhance binding affinity to certain receptors, potentially leading to increased efficacy in therapeutic applications.
Key Mechanisms:
- Dopaminergic Activity : The compound may act as a dopamine receptor agonist, influencing mood and behavior.
- Antiproliferative Effects : Similar piperidine derivatives have shown significant antiproliferative activity against various cancer cell lines, indicating potential use in oncology.
Anticancer Properties
Recent studies have demonstrated that piperidine derivatives exhibit notable antiproliferative activity against several cancer cell lines. For instance, compounds structurally related to this compound have been tested across different cancer types:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 19.9 |
MCF-7 | 75.3 |
OVCAR-3 | 31.5 |
COV318 | 43.9 |
These values suggest that the compound may effectively inhibit the growth of specific cancer cells while sparing normal cells.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders such as depression or anxiety. Its ability to modulate dopaminergic and serotonergic pathways could be beneficial in developing new antidepressants or anxiolytics.
Case Studies
- Study on Antiproliferative Activity : A study published in MDPI highlighted that benzoylpiperidine derivatives exhibited significant cytotoxicity against breast and ovarian cancer cell lines, prompting further investigation into structural modifications to enhance potency .
- Neuropharmacological Assessment : Research into similar piperidine compounds has indicated their potential as novel agents for managing neuropsychiatric disorders due to their ability to modulate neurotransmitter release and receptor activity .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c1-15-13-6-8-16(9-7-13)10-11-2-4-12(14)5-3-11;/h2-5,13,15H,6-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPECRKGBMBJEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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